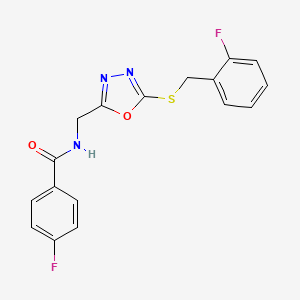

4-fluoro-N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O2S/c18-13-7-5-11(6-8-13)16(23)20-9-15-21-22-17(24-15)25-10-12-3-1-2-4-14(12)19/h1-8H,9-10H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQWNDKJSWXNNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide and an appropriate base, followed by cyclization with an oxidizing agent.

Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with a thiol derivative.

Coupling with Benzamide: The final step involves coupling the oxadiazole intermediate with 4-fluorobenzoyl chloride in the presence of a base to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or the benzamide group.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced oxadiazole derivatives, amines

Substitution: Substituted benzamide derivatives

Scientific Research Applications

4-fluoro-N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and oxadiazole ring play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

Antifungal 1,3,4-Oxadiazoles: LMM5 and LMM11

- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Comparison : The target compound lacks the sulfamoyl group but includes fluorinated aromatic rings. Fluorine’s electron-withdrawing nature may enhance oxidative stability compared to LMM5/LMM11’s sulfonamide motifs.

Antibacterial 1,3,4-Oxadiazoles ()

- (5-(Methylthio)-1,3,4-oxadiazol-2-yl)methyl 4-fluorobenzoate (5a-2)

- (5-((2-Fluoroethyl)thio)-1,3,4-oxadiazol-2-yl)methyl 4-chlorobenzenesulfonate (4a-15)

Comparison : The target compound’s 2-fluorobenzylthio group may offer superior membrane penetration compared to methylthio or fluoroethylthio groups, though direct antibacterial data are lacking.

Thiadiazole Analogs ()

- 4-fluoro-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide

Comparison : The oxadiazole core in the target compound likely provides greater resistance to enzymatic degradation than thiadiazole.

Biological Activity

4-fluoro-N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic organic compound belonging to the oxadiazole derivatives class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | 4-fluoro-N-[[5-[(2-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl]methyl]benzamide |

| Molecular Formula | C17H15F2N3O2S |

| CAS Number | 941985-42-8 |

| Molecular Weight | 357.38 g/mol |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to cellular receptors, affecting signal transduction pathways.

- Gene Expression Modulation : The compound may influence gene expression related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against various bacterial strains:

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 4-fluoro-N-(... | 50 | Staphylococcus aureus |

| 4-fluoro-N-(... | 62.5 | Escherichia coli |

These findings suggest that this compound may possess similar antimicrobial properties due to its structural characteristics.

Anticancer Activity

A study focusing on oxadiazole derivatives highlighted their potential as anticancer agents. The compound demonstrated significant cytotoxicity against various cancer cell lines:

The mechanism of action involves promoting apoptosis and inducing cell cycle arrest in the G2/M phase.

Anti-inflammatory Properties

In vivo studies have indicated that similar compounds can reduce inflammation markers in animal models. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune response pathways.

Case Studies

- In Vivo Tumor Growth Inhibition : A study utilizing xenograft models demonstrated that compounds structurally related to 4-fluoro-N-(...) could inhibit tumor growth by approximately 48% compared to control groups.

- Combination Therapy : Further research indicated that low concentrations of the compound enhanced the efficacy of existing chemotherapeutic agents like taxol and camptothecin, suggesting a potential role in combination therapies for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.